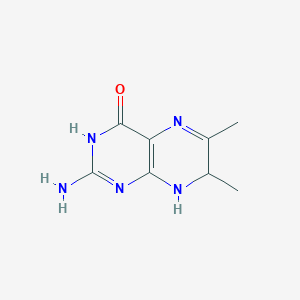
4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-7,8-dihydropterin is a derivative of pterin, a bicyclic heterocycle that plays a crucial role in various biological processes Pterins are known for their involvement in the biosynthesis of folic acid and other essential cofactors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-7,8-dihydropterin typically involves the derivatization of pterin at specific positions. One reported method includes the synthesis of intermediates such as 6-carboxylic acid ethyl ester-7,7-dimethyl-7,8-dihydropterin and 6-aldehyde-7,7-dimethyl-7,8-dihydropterin . These intermediates are synthesized using novel methods with high yields, such as 90% for the aldehyde derivative .
Industrial Production Methods
While specific industrial production methods for 6,7-Dimethyl-7,8-dihydropterin are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like carboxylation, bromination, and esterification, which are common in the synthesis of pterin derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethyl-7,8-dihydropterin undergoes various chemical reactions, including:
Oxidation: Conversion to 7,8-dihydroxanthopterin under specific conditions.
Reduction: Reduction to tetrahydropterin forms, which are essential in biological systems.
Substitution: Nucleophilic substitution at ring carbons, which is a common reaction for pterin derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like dihydropteridine reductase for reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
Oxidation Products: 7,8-Dihydroxanthopterin.
Reduction Products: Tetrahydropterin derivatives.
Substitution Products: Various substituted pterins depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethyl-7,8-dihydropterin has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,7-Dimethyl-7,8-dihydropterin involves its role as a cofactor in enzymatic reactions. It participates in the folate biosynthesis pathway by acting as a substrate for enzymes like dihydropteroate synthase and dihydrofolate reductase . These enzymes catalyze the conversion of 6,7-Dimethyl-7,8-dihydropterin to its active forms, which are essential for the synthesis of nucleotides and amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxymethyl-7,8-dihydropterin: Another pterin derivative involved in folate biosynthesis.
7,8-Dihydrobiopterin: A precursor in the synthesis of tetrahydrobiopterin, an essential cofactor in neurotransmitter synthesis.
Uniqueness
6,7-Dimethyl-7,8-dihydropterin is unique due to its specific methylation pattern, which affects its chemical reactivity and biological activity. This methylation can influence the compound’s interaction with enzymes and its stability under various conditions .
Eigenschaften
CAS-Nummer |
5977-33-3 |
|---|---|
Molekularformel |
C8H11N5O |
Molekulargewicht |
193.21 g/mol |
IUPAC-Name |
2-amino-6,7-dimethyl-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C8H11N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h4H,1-2H3,(H4,9,11,12,13,14) |
InChI-Schlüssel |
OWLLSSAGQBFJMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=NC2=C(N1)N=C(NC2=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)
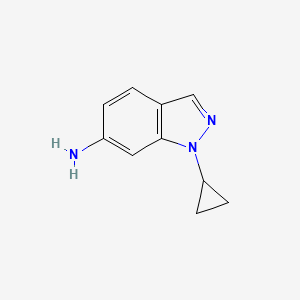
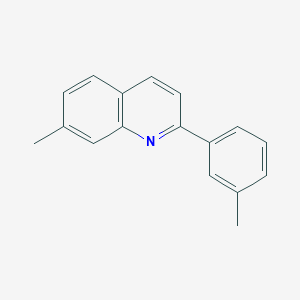
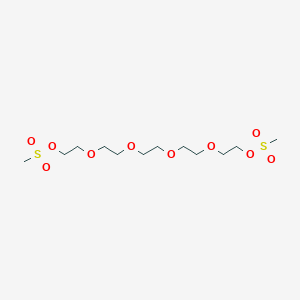
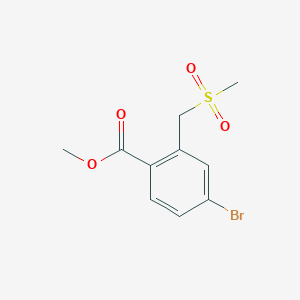
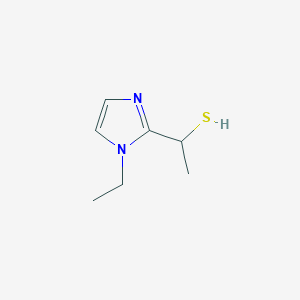
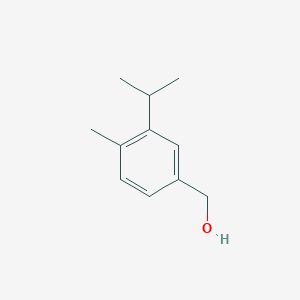
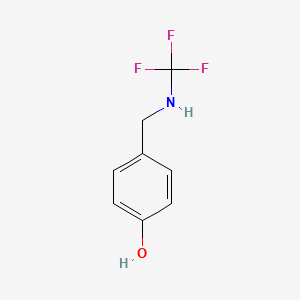
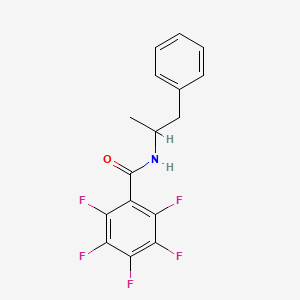
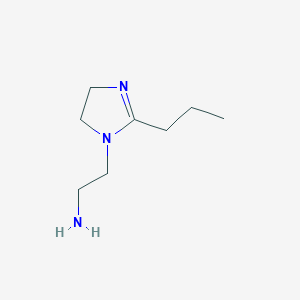


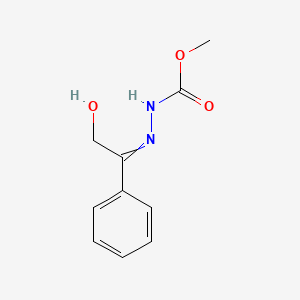
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)
